H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH

Tripeptidyl peptidase II Competitive inhibition kinetics Dehydroalanine pharmacology

H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH is a synthetic pentapeptide incorporating the non-proteinogenic electrophilic residue dehydroalanine (Dha) at position It functions as a potent, reversible competitive inhibitor of tripeptidyl peptidase II (TPP II; EC 3.4.14.10), a large cytosolic serine protease of the subtilisin family implicated in antigen processing, CCK-8 neuropeptide inactivation, and general intracellular protein turnover. The compound was first characterized by Tomkinson et al.

Molecular Formula C20H36N8O6
Molecular Weight 484.6 g/mol
Cat. No. B10772963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH
Molecular FormulaC20H36N8O6
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(=C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C20H36N8O6/c1-9(2)14(18(32)27-12(5)19(33)34)28-16(30)11(4)25-15(29)10(3)26-17(31)13(21)7-6-8-24-20(22)23/h9-10,12-14H,4,6-8,21H2,1-3,5H3,(H,25,29)(H,26,31)(H,27,32)(H,28,30)(H,33,34)(H4,22,23,24)
InChIKeyVZQHRKZCAZCACO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH: A Dehydroalanine-Containing Competitive Inhibitor of Tripeptidyl Peptidase II for Biochemical Research


H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH is a synthetic pentapeptide incorporating the non-proteinogenic electrophilic residue dehydroalanine (Dha) at position 3. It functions as a potent, reversible competitive inhibitor of tripeptidyl peptidase II (TPP II; EC 3.4.14.10), a large cytosolic serine protease of the subtilisin family implicated in antigen processing, CCK-8 neuropeptide inactivation, and general intracellular protein turnover [1]. The compound was first characterized by Tomkinson et al. (1994) through β-elimination of phosphate from the phosphopeptide precursor Arg-Ala-Ser(P)-Val-Ala, yielding the Dha-containing peptide with a Ki of 0.02 ± 0.01 μM against TPP II purified from both rat liver and human erythrocytes [1]. The commercial product is supplied as a racemic DL-mixture across Arg, Ala (positions 2 and 5), and Val residues, distinguishing it from the all-L stereoisomer used in the original study [2].

Why Generic Substitution Fails for H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH: The Dehydroalanine Residue as a Non-Interchangeable Pharmacophore


Peptide-based inhibitors of TPP II cannot be generically substituted because the dehydroalanine (Dha) residue at position 3 confers a 45-fold potency enhancement over the cognate serine-containing phosphopeptide, fundamentally altering the inhibitor's kinetic profile and binding mechanism [1]. Unlike serine, the Dha residue possesses an electrophilic α,β-unsaturated carbonyl system that can engage the enzyme's active-site nucleophiles through Michael addition chemistry, a mode of interaction unavailable to standard proteinogenic amino acid replacements [2]. Furthermore, BRENDA data demonstrate that extending the N-terminus with an additional arginine (Arg-Arg-Ala-(dehydro)Ala-Val-Ala) yields a compound that is 'less effective' than the parent pentapeptide, confirming that even minor sequence alterations adjacent to the Dha residue degrade inhibitory potency [3]. The commercial DL-racemic stereochemistry also distinguishes this product from all-L research-grade peptide preparations, introducing potential stereochemical dependence in binding that precludes direct one-to-one substitution with single-enantiomer analogs.

Quantitative Differentiation Evidence for H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH Versus Closest TPP II Inhibitor Analogs


45-Fold Ki Improvement Over Phosphoserine Precursor: Direct Head-to-Head Comparison in TPP II Inhibition

In the same study using identical assay conditions, the target dehydroalanine-containing peptide (Ki = 0.02 ± 0.01 μM) exhibited a 45-fold lower inhibition constant than its direct phosphoserine precursor Arg-Ala-Ser(P)-Val-Ala (Ki ≈ 0.9 μM) against TPP II purified from rat liver and human erythrocytes [1]. The competitive inhibition mechanism was confirmed kinetically; the Dha residue is formed by β-elimination of the phosphate group from the Ser(P) residue, and this single-residue chemical conversion—replacing a phosphoserine with dehydroalanine—accounts for the entire 45-fold potency gain [1].

Tripeptidyl peptidase II Competitive inhibition kinetics Dehydroalanine pharmacology

~28.5-Fold Ki Advantage Over Val-Pro-NHBu: Cross-Study Comparison with the Butabindide Lead Compound

The target peptide's Ki of 0.02 μM compares favorably against Val-Pro-NHBu (Ki = 0.57 μM), the dipeptide lead compound that served as the starting point for the butabindide drug-discovery program targeting CCK-8-inactivating peptidase (a membrane-bound isoform of TPP II) [1] [2]. While the assays were conducted in different laboratories, both utilized the same enzyme (TPP II/CCK-8-inactivating peptidase) and measured competitive inhibition constants via fluorimetric substrate hydrolysis (Ala-Ala-Phe-amidomethylcoumarin) [2]. The target peptide thus provides ~28.5-fold stronger binding affinity than the foundational lead compound from which the clinically pursued butabindide series was derived.

TPP II inhibitor lead optimization Val-Pro-NHBu CCK-8 inactivation

Reversible Competitive Mechanism Versus Irreversible AAF-CMK: Differentiated Utility for Pharmacological Studies

The target compound acts as a reversible competitive inhibitor (Ki = 0.02 μM) [1], whereas AAF-CMK (Ala-Ala-Phe-chloromethylketone) is an irreversible serine protease inhibitor that covalently modifies the TPP II active site and is typically used at 10–100 μM concentrations . Butabindide, although also reversible and competitive, achieves Ki = 7 nM (2.9-fold more potent than the target) but is a non-peptidic small molecule with distinct physicochemical properties and a synthetic route requiring multi-step organic chemistry optimization [2]. The target peptide thus occupies a unique niche: it combines peptide-based reversible binding (enabling washout and kinetic studies) with sub-100 nM potency, features not simultaneously available in either the irreversible AAF-CMK or the small-molecule butabindide.

Reversible inhibition Irreversible inhibitor comparison TPP II tool compounds

N-Terminal Sequence Determinant: Addition of Arg Residue Reduces Inhibitory Potency

BRENDA enzyme database annotation explicitly records that Arg-Arg-Ala-(dehydro)Ala-Val-Ala is 'less effective than Arg-Ala-(dehydro)Ala-Val-Ala' as an inhibitor of TPP II (EC 3.4.14.10) [1]. This demonstrates a negative structure-activity relationship: extending the N-terminus by one additional arginine residue degrades inhibitory potency, indicating that the precise pentapeptide length and N-terminal Arg-Ala motif are structural determinants of optimal binding [1]. No quantitative Ki is reported for the hexapeptide analog, but the qualitative ranking confirms sequence-dependent potency loss upon N-terminal extension.

Structure-activity relationship TPP II inhibitor sequence specificity Dehydroalanine peptide SAR

Dha Electrophilic Reactivity: Mechanistic Basis for 45-Fold Potency Gain Over Serine Analogs

The dehydroalanine residue contains an α,β-unsaturated carbonyl moiety that functions as a Michael acceptor, enabling covalent or quasi-covalent interactions with active-site nucleophiles of serine peptidases [1]. This electrophilic reactivity is absent in both serine and phosphoserine residues. The 45-fold Ki reduction observed upon converting Ser(P) to Dha is mechanistically attributed to this enhanced electrophilic character, which stabilizes the enzyme-inhibitor complex beyond what phosphoserine-mediated hydrogen bonding or ionic interactions can achieve [2]. Free dehydroalanine is hydrolytically unstable (hydrolyzes to pyruvate), but N-acylated Dha residues within peptide backbones are stable, making the peptide context essential for both reactivity and stability [1].

Dehydroalanine electrophilicity Michael addition Serine peptidase inhibition mechanism

High-Value Application Scenarios for H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH Based on Verified Quantitative Differentiation


TPP II Enzymatic Inhibition in Biochemical and Pharmacological Research

The compound's sub-100 nM competitive Ki (0.02 μM) makes it suitable for biochemical studies requiring potent yet reversible TPP II inhibition [1]. Unlike the irreversible inhibitor AAF-CMK (used at 10–100 μM), this peptide allows equilibrium binding measurements, kinetic characterization (Km, Vmax shifts), and inhibitor washout experiments to assess recovery of TPP II activity. The 45-fold potency advantage over the phosphoserine precursor means that nanomolar—rather than micromolar—concentrations achieve near-complete enzyme inhibition, reducing off-target effects in complex biological matrices such as cell lysates or tissue homogenates [1].

CCK-8 Inactivation Pathway Studies in Neuropeptide Research

TPP II (specifically its membrane-bound isoform) is responsible for inactivating the satiety neuropeptide cholecystokinin-8 (CCK-8) by cleaving the Met-Gly bond [2]. The target compound, as a potent competitive TPP II inhibitor, can be employed to probe CCK-8 half-life regulation in neuronal preparations. While butabindide (Ki = 7 nM) was specifically developed for this pathway and demonstrated in vivo appetite suppression in mice, the target peptide offers a structurally distinct chemical tool to validate target engagement without potential confounding effects from the butabindide indoline scaffold [3].

Protease Selectivity Profiling: TPP II vs TPP I Discrimination

The target compound's specificity profile—established through the original Tomkinson et al. study as a 'specific inhibitor' of TPP II [1]—enables its use in selectivity panels distinguishing TPP II from related subtilisin-type serine proteases. This contrasts with some broad-spectrum inhibitors like antipain, which inhibits trypsin, papain, and cathepsins in addition to TPP II. The compound's peptide scaffold also provides a modular template for incorporating D-amino acids, fluorescent labels, or affinity tags while retaining the core Dha pharmacophore, facilitating chemical probe development [1].

Dehydroalanine-Mediated Covalent Modification Research in Chemical Biology

Beyond TPP II inhibition, the Dha residue serves as an electrophilic warhead capable of undergoing Michael addition with thiols, amines, and other nucleophiles [2]. This reactivity has been exploited in chemical biology for site-specific peptide and protein modification. The target compound provides a well-characterized, commercially accessible Dha-containing peptide scaffold that can be used to study dehydroalanine reactivity under controlled conditions, develop bioconjugation methodologies, or serve as a reference standard in mass spectrometry workflows detecting Dha-containing peptides from biological sources [2].

Quote Request

Request a Quote for H-DL-Arg-DL-Ala-Dha-DL-Val-DL-Ala-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.